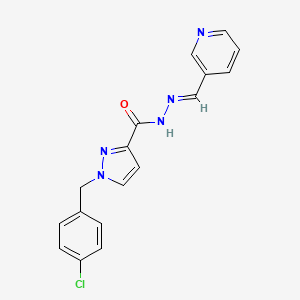![molecular formula C15H10N4O3S B5542850 N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)
N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide and related compounds typically involves the formation of complex structures through various chemical reactions. For instance, the preparation of 2-Fluoro-5-nitrobenzonitrile, an analog, involved reactions with amines, amino acids, and NH-heteroaromatic compounds, providing insights into the synthetic pathways that could be applicable to the synthesis of N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide (Wilshire, 1967).
Molecular Structure Analysis
The molecular structure of compounds related to N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide, such as N-phenyl-2-nitrobenzamide, is characterized by strong hydrogen bonding, forming chains along specific axes, and showing the importance of molecular dimensions in determining the structure (Jackson et al., 2002).
Chemical Reactions and Properties
Compounds in the same family as N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide exhibit various chemical reactions and properties. For example, the study of isomeric N-(iodophenyl)nitrobenzamides revealed different three-dimensional framework structures formed through hydrogen bonds and interactions like iodo...carbonyl and aromatic pi...pi stacking, highlighting the complex chemical behavior of these compounds (Wardell et al., 2006).
Physical Properties Analysis
The physical properties of N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide and related compounds are crucial for understanding their behavior and potential applications. Studies such as the analysis of the structural, spectroscopic, and molecular electrostatic potential (MESP) of derivatives provide insights into the impact of the nitro group and the amino substituent on the properties of these compounds, including their thermodynamic stability and electron-rich centers (Fayomi et al., 2021).
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Analysis
Research on N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide and its derivatives has demonstrated significant interest in understanding their structural, spectroscopic, and molecular electrostatic potential (MESP) characteristics. In a study by Fayomi et al. (2021), the structural and spectroscopic properties of ten synthesized derivatives of carbonothionylbenzamide were examined, highlighting the long-range effect of the amino substituent on atomic and bond properties, particularly impacting the C=O and C=S bonds of the carbonothionylamide moiety. This effect was supported by 13C NMR shielding, IR wavenumber, and bond strength analyses. Additionally, the meta-derivatives were found to be more thermodynamically stable than the para-derivatives, with higher HOMO and LUMO energy levels, indicating a more electron-rich center in the meta-molecules (Fayomi, Adeniyi, & Sha’Ato, 2021).
Synthesis of Benzothiazine Derivatives
Another significant application involves the synthesis of 4H-1,4-benzothiazine derivatives from 2-aminobenzenethiols, as explored by Kobayashi et al. (2006). This process involves deprotonation with sodium hydride or potassium tert-butoxide, followed by trapping with various electrophiles, showcasing the versatility of these compounds in organic synthesis (Kobayashi, Hayashi, Iitsuka, Morikawa, & Konishi, 2006).
Anticonvulsant Potential of Retrobenzamides
In the field of medicinal chemistry, retrobenzamides, including N-(nitrophenyl) benzamides and N-(aminophenyl) benzamides, have been developed with a design aimed at phenytoinergic agents. These compounds have shown promising anticonvulsant and neurotoxic properties in animal models, indicating their potential in epilepsy treatment. The aminoretrobenzamides, in particular, demonstrated good anticonvulsant activity in the maximal electroshock-induced seizures (MES) test (Bourhim, Kanyonyo, Lambert, Poupaert, Stables, & Vamecq, 1997).
Propiedades
IUPAC Name |
N-[(2-cyanophenyl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c16-9-10-5-1-3-7-12(10)17-15(23)18-14(20)11-6-2-4-8-13(11)19(21)22/h1-8H,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMANMBVNISPHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-cyanophenyl)carbamothioyl]-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)
![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)